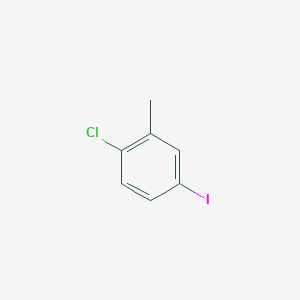

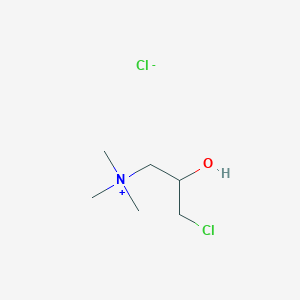

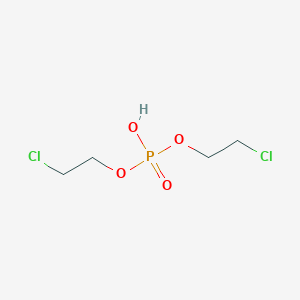

![molecular formula C8H9N3 B057386 Pyrazolo[1,5-A]pyridin-3-ylmethanamine CAS No. 118054-99-2](/img/structure/B57386.png)

Pyrazolo[1,5-A]pyridin-3-ylmethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyridin-3-ylmethanamine and related compounds involves various methods, including oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. This process occurs in N-methylpyrrolidone as the solvent under metal-free conditions at room temperature, showcasing the compound's versatile synthetic accessibility (Ravi et al., 2017). Additionally, palladium-catalyzed direct alkenylation reaction followed by silver-mediated cyclization has been employed for the synthesis of 2-substituted pyrazolo[1,5-a]pyridines, indicating a direct route for their preparation (Mousseau et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of Pyrazolo[1,5-a]pyridin-3-ylmethanamine derivatives reveals that these compounds can exhibit a range of structural variations, enabling diverse chemical functionalities and properties. The crystal structure of these compounds often shows aromatic rings that are approximately coplanar, allowing for significant conjugation and impacting their physical and chemical characteristics (Yang et al., 2011).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyridin-3-ylmethanamines undergo various chemical reactions, including cycloadditions, alkenylations, and cyclizations, highlighting their reactivity. These compounds are intermediates in the synthesis of a wide array of heterocyclic compounds, underscoring their importance in organic synthesis and chemical research.

Physical Properties Analysis

The physical properties of Pyrazolo[1,5-a]pyridin-3-ylmethanamine derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. The planarity and conjugation within these molecules can impact their optical properties, including absorption and fluorescence, making them relevant for materials science applications (Yang et al., 2011).

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

- Summary of Application : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods of Application : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results or Outcomes : The advantages and drawbacks of different synthetic strategies are considered .

2. Biological Evaluation of Pyrazolo[3,4-b]pyridine Derivatives

- Summary of Application : Pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their activities to inhibit TRKA .

- Methods of Application : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .

- Results or Outcomes : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

3. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

- Summary of Application : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods of Application : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results or Outcomes : The advantages and drawbacks of different synthetic strategies are considered .

4. Biomedical Applications of Pyrazolo[3,4-b]pyridines

- Summary of Application : Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

- Methods of Application : The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .

- Results or Outcomes : These structures have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine .

5. Concise Routes to Pyrazolo[1,5-a]pyridin-3-yl Pyridazin-3-ones

- Summary of Application : This research presents the first time alkynyl heterocycles are shown to be effective dipolarophiles for pyridine N-imine .

- Methods of Application : The reaction of 6-(alkyn-1-yl)pyridazin-3-one derivatives .

- Results or Outcomes : Analogous compounds can be accessed directly in modest yields .

6. Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

- Summary of Application : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods of Application : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results or Outcomes : The advantages and drawbacks of different synthetic strategies are considered .

7. Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

- Summary of Application : Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

- Methods of Application : The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .

- Results or Outcomes : These structures have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine .

8. Concise Routes to Pyrazolo[1,5-a]pyridin-3-yl Pyridazin-3-ones

- Summary of Application : For the first time alkynyl heterocycles are also shown to be effective dipolarophiles for pyridine N-imine .

- Methods of Application : The reaction of 6-(alkyn-1-yl)pyridazin-3-one derivatives .

- Results or Outcomes : Analogous compounds can be accessed directly in modest yields through the reaction .

Eigenschaften

IUPAC Name |

pyrazolo[1,5-a]pyridin-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-5-7-6-10-11-4-2-1-3-8(7)11/h1-4,6H,5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKKPJJAMSZCEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556547 |

Source

|

| Record name | 1-(Pyrazolo[1,5-a]pyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-A]pyridin-3-ylmethanamine | |

CAS RN |

118054-99-2 |

Source

|

| Record name | 1-(Pyrazolo[1,5-a]pyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

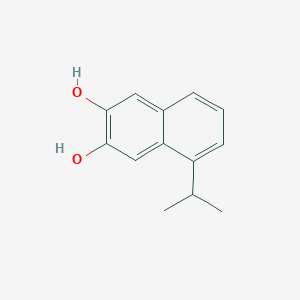

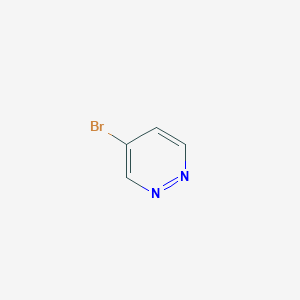

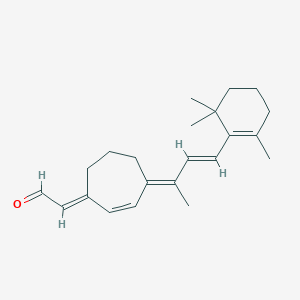

![(2Z)-2-[(4E)-4-[(E)-4-(2,6,6-Trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohept-2-en-1-ylidene]acetaldehyde](/img/structure/B57305.png)

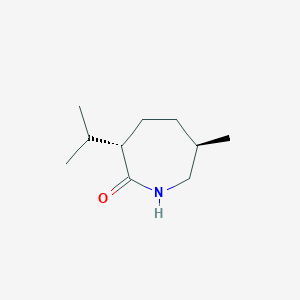

![3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B57328.png)